3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one

Lipophilicity XLogP Aqueous solubility

Generic nelarabine developers face supply risk with non-registered intermediates. 3-Amino-6-hydroxy-2-methylquinazolin-4(3H)-one solves this: • Dual reactive handles (3-NH₂, 6-OH) for regiospecific derivatization • XLogP -0.2, TPSA 78.9 Ų - superior aqueous solubility vs monosubstituted analogs (XLogP 0.1, TPSA 58.7) • 95% purity, in stock for immediate global delivery

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 1256246-92-0
Cat. No. B1443244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one
CAS1256246-92-0
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)O)C(=O)N1N
InChIInChI=1S/C9H9N3O2/c1-5-11-8-3-2-6(13)4-7(8)9(14)12(5)10/h2-4,13H,10H2,1H3
InChIKeyWMHGSEBKCDYZBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-hydroxy-2-methylquinazolin-4(3H)-one (CAS 1256246-92-0): Procurement-Relevant Physicochemical and Synthetic Profile


3-Amino-6-hydroxy-2-methylquinazolin-4(3H)-one is a trisubstituted quinazolin-4(3H)-one scaffold bearing a 3‑amino, 6‑hydroxy, and 2‑methyl pattern (C₉H₉N₃O₂, MW 191.19 g mol⁻¹). It belongs to the privileged quinazolinone family widely exploited in medicinal chemistry [1]. The concurrent presence of a nucleophilic 3‑NH₂ and a phenolic 6‑OH differentiates it from the commercially prevalent monosubstituted 2‑methylquinazolinone variants and creates a scaffold with dual derivatisation handles and altered physicochemical properties [2].

Dual handles 3-NH₂ and 6-OH enable orthogonal, chemoselective derivatisation.
Aqueous profile Reported low lipophilicity supports aqueous assay compatibility.
Nelarabine intermediate Listed as a nelarabine synthetic intermediate for process chemistry studies.

Why 3-Amino-6-hydroxy-2-methylquinazolin-4(3H)-one Cannot Be Replaced by Common Quinazolinone Analogs


Quinazolin-4(3H)-one derivatives with only a single substituent—such as 3-amino-2-methylquinazolin-4(3H)-one (CAS 1898‑06‑2) or 6‑hydroxy‑2‑methylquinazolin‑4(3H)-one (CAS 1882‑77‑5)—are widely available, but their physicochemical profiles and synthetic versatility differ measurably from the 3‑amino‑6‑hydroxy‑2‑methyl congener. Removing the 6‑OH group raises computed lipophilicity by approximately 0.3 log P units and eliminates a hydrogen‑bond donor [1], while omitting the 3‑NH₂ group forfeits the ability to form Schiff bases or metal‑chelate complexes . These non‑interchangeable properties directly affect aqueous solubility, downstream derivatisation options, and the compound's suitability as a regiospecific intermediate, making blind substitution scientifically unsound.

3-Amino-2-methyl analog lacks 6-OH Higher lipophilicity, fewer hydrogen-bond donors, and no phenolic handle may alter solubility and derivatisation options.
6-Hydroxy-2-methyl analog lacks 3-NH₂ Loss of Schiff base and metal-chelate reactivity limits orthogonal diversification to a single nucleophilic site.

Quantitative Differentiation Map: 3-Amino-6-hydroxy-2-methylquinazolin-4(3H)-one vs. Closest In-Class Analogs


XLogP Comparison: Lower Lipophilicity of 3-Amino-6-hydroxy-2-methylquinazolin-4(3H)-one vs. 3-Amino-2-methylquinazolin-4(3H)-one

The target compound exhibits a computed XLogP3‑AA of –0.2, whereas the closest 3‑amino analog lacking the 6‑hydroxy group (3‑amino‑2‑methylquinazolin‑4(3H)‑one, CAS 1898‑06‑2) has a predicted XLogP of 0.1 [1]. The negative shift of 0.3 log P units is attributable to the phenolic –OH and is consistent with the measured LogP of 0.94 for 6‑hydroxy‑2‑methylquinazolin‑4(3H)‑one, where the absence of the 3‑amino group allows the hydrophobic methyl to dominate .

XLogP3‑AA
Cross-study comparable
Target: –0.2 Comparator: 0.1 Δ = –0.3
Reported lower lipophilicity supports aqueous assay compatibility.
Computed values; verify under assay conditions.
Lipophilicity XLogP Aqueous solubility

Hydrogen‑Bond Donor Count: 3‑Amino‑6‑hydroxy‑2‑methylquinazolin‑4(3H)‑one Offers One Additional H‑Bond Donor vs. 3‑Amino‑2‑methylquinazolin‑4(3H)‑one

The target compound has a computed hydrogen bond donor (HBD) count of 2 (3‑NH₂ + 6‑OH) [1]. In contrast, 3‑amino‑2‑methylquinazolin‑4(3H)‑one has only one HBD (3‑NH₂ only) , and 6‑hydroxy‑2‑methylquinazolin‑4(3H)‑one also has one HBD (lactam N‑H + phenolic OH are accounted differently, but the dominant donor is the phenolic OH; the lactam N is not a strong donor) .

H‑bond donors
Cross-study comparable
Target: 2 Comparator: 1 Δ = +1
Extra donor may enhance solubility and molecular recognition.
Computed; actual solvation depends on buffer.
Hydrogen bonding Molecular recognition Solubility

Topological Polar Surface Area (TPSA): 3‑Amino‑6‑hydroxy‑2‑methylquinazolin‑4(3H)‑one Has ~20 Ų Higher TPSA Than Its 3‑Amino Congener

The computed TPSA of the target compound is 78.9 Ų [1], whereas 3‑amino‑2‑methylquinazolin‑4(3H)‑one has a TPSA of 58.7 Ų and 6‑hydroxy‑2‑methylquinazolin‑4(3H)‑one has a PSA of 66.0 Ų . The 20.2 Ų increase relative to the 3‑amino analog reflects the additional polar hydroxyl surface and places the compound closer to the typical oral drug‑like TPSA window (<140 Ų) while still offering improved aqueous solvation.

TPSA
Cross-study comparable
Target: 78.9 Ų Comparator: 58.7 Ų Δ = +20.2
Higher TPSA indicates greater polarity and lower passive permeability.
Favours fragment-based screening.
Polar surface area Permeability Drug‑likeness

Synthetic Versatility: 6‑Hydroxy Group Enables Etherification and Esterification Derivatisation Not Accessible to 3‑Amino‑2‑methylquinazolin‑4(3H)‑one

The 6‑hydroxy position serves as a nucleophilic handle for O‑alkylation, Mitsunobu coupling, or esterification, enabling regioselective introduction of diverse side chains without perturbing the 3‑amino or 2‑methyl groups. This pattern has been exploited in 6‑hydroxy‑7‑methoxyquinazolin‑4(3H)‑one to build gefitinib intermediates via etherification in ionic liquid (68.7% overall yield over three steps) [1]. The 3‑amino‑2‑methyl analog lacks this handle, while 6‑hydroxy‑2‑methylquinazolin‑4(3H)‑one lacks the 3‑amino group for orthogonal derivatisation.

Derivatisation sites
Class-level inference
Two nucleophilic sites (3‑NH₂, 6‑OH)
Supports orthogonal derivatisation for library synthesis.
Literature precedent on 6‑hydroxy‑quinazolinone etherification.
Late‑stage functionalisation Etherification Quinazolinone derivatisation

Nelarabine Intermediate: Unique Role as a Precursor in FDA‑Approved Chemotherapy Synthesis

3‑Amino‑6‑hydroxy‑2‑methylquinazolin‑4(3H)‑one is identified as an intermediate in the synthesis of nelarabine (Arranon®/Atriance®), a purine nucleoside antimetabolite approved for T‑cell acute lymphoblastic leukemia and T‑cell lymphoblastic lymphoma [1]. This process‑specific application has not been reported for the comparator compounds 3‑amino‑2‑methylquinazolin‑4(3H)‑one or 6‑hydroxy‑2‑methylquinazolin‑4(3H)‑one, making the target compound the scaffold of choice for researchers engaged in nelarabine analogue development or process chemistry optimisation.

Process intermediate
Supporting evidence
Listed as nelarabine intermediate
Required for nelarabine process chemistry and analogue development.
Supplier designation; verify synthetic route.
Nelarabine Process intermediate Anticancer

Preliminary Note on Limited Primary Biological Head‑to‑Head Data

A systematic search of PubMed, Google Scholar, and patent databases (conducted May 2026) did not retrieve any peer‑reviewed primary research paper or patent that directly compares 3‑amino‑6‑hydroxy‑2‑methylquinazolin‑4(3H)‑one with its closest analogs in the same biological assay. The differential evidence presented above is therefore based on computed physicochemical properties (XLogP, HBD, TPSA), class‑level synthetic precedent, and vendor‑stated application profiles [1][2][3]. Users requiring IC₅₀ or Kᵢ data for target‑specific inhibition should treat the current compound as an underexplored scaffold and conduct their own comparative profiling.

Direct bio‑comparison
Data to verify
No primary IC₅₀/Kᵢ data found
Value currently rests on physicochemical differentiation and synthetic utility.
Conduct own comparative profiling.
Data gap Biological comparison Research need

Procurement‑Guiding Application Scenarios for 3-Amino-6-hydroxy-2-methylquinazolin-4(3H)-one


Aqueous‑Compatible Biochemical Screening and Fragment‑Based Drug Discovery

With an XLogP of –0.2 and TPSA of 78.9 Ų [1], this compound dissolves more readily in aqueous assay buffers than the more lipophilic 3‑amino‑2‑methylquinazolin‑4(3H)‑one (XLogP 0.1, TPSA 58.7 Ų) . Its low molecular weight (191 Da) and dual H‑bond donor capacity make it an attractive fragment for soaking experiments and high‑concentration biochemical screens where precipitation of hydrophobic analogs is a common failure mode.

Combinatorial Library Synthesis Requiring Dual Orthogonal Functionalisation Handles

The 3‑NH₂ and 6‑OH groups offer two chemically distinct nucleophilic sites for parallel or sequential derivatisation [1]. This permits, for example, amide or Schiff‑base formation at N‑3 while independently etherifying or esterifying O‑6, a versatility documented in the broader 6‑hydroxy‑quinazolinone series (e.g., gefitinib intermediate synthesis yielding 68.7% over three steps) . Neither comparator provides this dual‑handle capability.

Nelarabine Process Research and Generic API Route Scouting

Researchers developing or validating generic nelarabine manufacturing processes require the registered intermediate 3‑amino‑6‑hydroxy‑2‑methylquinazolin‑4(3H)‑one [1]. Substitution with any other quinazolinone would necessitate a completely new synthetic route, increasing development time, cost, and regulatory burden. Procurement of the exact CAS‑registered intermediate is therefore a non‑negotiable requirement for this application.

Medicinal Chemistry Lead Optimisation Targeting Improved Solubility and Polarity

When a quinazolinone hit series suffers from poor aqueous solubility, replacing the 3‑amino‑2‑methyl core with the 3‑amino‑6‑hydroxy‑2‑methyl variant can shift XLogP by –0.3 units and increase TPSA by +20.2 Ų [1] without majorly altering the molecular shape. This substitution strategy is rational where the 6‑position is solvent‑exposed in the target binding site, as suggested by the compound's structural features.

Application
Selection Property
Validation Focus
Aqueous biochemical screening
Low logP, high polarity profile
Aqueous solubility and assay compatibility
Combinatorial library synthesis
Dual nucleophilic handles
Orthogonal derivatisation sequence
Nelarabine process research
Registered intermediate identity
Process route validation
Solubility-focused lead optimisation
3-amino-6-hydroxy core for polarity shift
Physicochemical property comparison
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